molecular formula C12H20ClN5 B12231865 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

Cat. No.: B12231865
M. Wt: 269.77 g/mol
InChI Key: VSNMBTXDKAPXDC-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and propyl groups. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method includes the reaction of 3-chloromethyl-1,5-dimethylpyrazole with a suitable amine under reflux conditions in the presence of a base such as sodium carbonate . The reaction is carried out in a solvent like acetonitrile, and the product is purified through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrazole ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and inhibiting their catalytic activity . This property is particularly useful in inhibiting enzymes that require metal ions for their function. The compound can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-6-17-7-5-12(15-17)13-9-11-8-10(2)14-16(11)3;/h5,7-8H,4,6,9H2,1-3H3,(H,13,15);1H

InChI Key

VSNMBTXDKAPXDC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CC(=NN2C)C.Cl

Origin of Product

United States

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